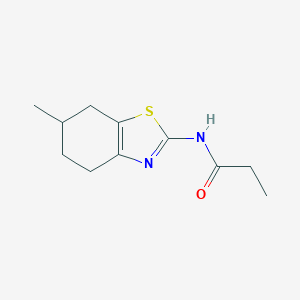![molecular formula C21H18ClN3O3S B256699 N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea](/img/structure/B256699.png)
N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea, commonly known as SU6656, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a potent inhibitor of Src family kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and survival. SU6656 has shown promising results in preclinical studies, and its potential as a therapeutic agent in cancer treatment is currently being investigated.
Mécanisme D'action
SU6656 is a potent inhibitor of Src family kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and survival. Src kinases are overexpressed in many types of cancer, and their inhibition has been shown to have anti-tumor effects. SU6656 binds to the ATP-binding site of Src kinases, preventing their activation and downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, SU6656 has been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, making it a potential candidate for the treatment of thrombotic disorders. SU6656 has also been shown to inhibit the activity of other protein kinases, such as FAK and JAK, which play a role in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of SU6656 is its high potency and specificity for Src family kinases. This makes it a valuable tool for studying the role of these kinases in various cellular processes and diseases. However, one limitation of SU6656 is its potential off-target effects on other protein kinases. It is important to use appropriate controls and confirm the specificity of SU6656 in each experiment.
Orientations Futures
There are several future directions for the study of SU6656. One area of interest is the development of more potent and selective inhibitors of Src family kinases. Another area of interest is the investigation of the role of Src kinases in other diseases, such as osteoporosis and Alzheimer's disease. Additionally, the combination of SU6656 with other anti-cancer agents is being explored as a potential strategy to improve cancer treatment outcomes.
Méthodes De Synthèse
The synthesis of SU6656 involves the reaction of 4-chlorophenyl isocyanate with 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenylamine in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate carbamate, which is then dehydrated to form the final product. The synthesis of SU6656 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
SU6656 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. SU6656 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea |
|---|---|
Formule moléculaire |
C21H18ClN3O3S |
Poids moléculaire |
427.9 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]urea |
InChI |
InChI=1S/C21H18ClN3O3S/c22-16-5-7-17(8-6-16)23-21(26)24-18-9-11-19(12-10-18)29(27,28)25-14-13-15-3-1-2-4-20(15)25/h1-12H,13-14H2,(H2,23,24,26) |
Clé InChI |
DLVMPUBZBIEDLJ-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl |
SMILES canonique |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)
![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)

![2-Amino-4-(cyanomethyl)-6-[(4-methylphenyl)amino]pyridine-3,5-dicarbonitrile](/img/structure/B256626.png)

![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)


![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)

![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)
![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)